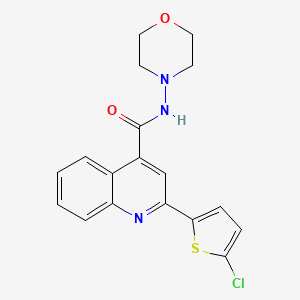
2-(5-chlorothiophen-2-yl)-N-(morpholin-4-yl)quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-chlorothiophen-2-yl)-N-(morpholin-4-yl)quinoline-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including pharmacology, biology, and chemistry. The compound is a quinoline derivative that has shown promising results in various laboratory experiments, making it an important compound for further research.
作用機序
The mechanism of action of 2-(5-chlorothiophen-2-yl)-N-(morpholin-4-yl)quinoline-4-carboxamide involves the inhibition of various enzymes and receptors in the target cells. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, the compound has also been shown to inhibit the activity of various receptors, including the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR), which are essential for cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the target cells and the concentration of the compound used. In cancer cells, the compound has been shown to inhibit cell growth and induce apoptosis, leading to the death of cancer cells. In bacterial cells, the compound has been shown to inhibit the growth and replication of bacteria, leading to their death.
実験室実験の利点と制限
One of the main advantages of using 2-(5-chlorothiophen-2-yl)-N-(morpholin-4-yl)quinoline-4-carboxamide in laboratory experiments is its potential application in various scientific research fields, including pharmacology, biology, and chemistry. Additionally, the compound has shown promising results in inhibiting the growth of cancer cells and bacterial strains, making it an important compound for further research. However, one of the main limitations of using the compound is its potential toxicity, which may limit its use in vivo.
将来の方向性
There are several future directions for the research on 2-(5-chlorothiophen-2-yl)-N-(morpholin-4-yl)quinoline-4-carboxamide. One potential direction is to investigate the compound's potential use as an anticancer agent in vivo, as well as its potential toxicity and side effects. Another potential direction is to investigate the compound's potential use as an antibacterial agent, as well as its mechanism of action against bacterial strains. Additionally, further research can be conducted to investigate the compound's potential use in other scientific research fields, including pharmacology and chemistry.
合成法
The synthesis of 2-(5-chlorothiophen-2-yl)-N-(morpholin-4-yl)quinoline-4-carboxamide involves the reaction of 5-chloro-2-thiophenecarboxylic acid with morpholine and an appropriate amine, followed by the condensation reaction with 2-chloro-4-(chloromethyl)quinoline. The final product is obtained after purification and characterization using various analytical techniques.
科学的研究の応用
2-(5-chlorothiophen-2-yl)-N-(morpholin-4-yl)quinoline-4-carboxamide has shown potential applications in various scientific research fields, including pharmacology, biology, and chemistry. The compound has been studied for its potential use as an anticancer agent, as it has shown promising results in inhibiting the growth of cancer cells in vitro. Additionally, the compound has also been studied for its potential use as an antibacterial agent, as it has shown activity against various bacterial strains.
特性
IUPAC Name |
2-(5-chlorothiophen-2-yl)-N-morpholin-4-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c19-17-6-5-16(25-17)15-11-13(12-3-1-2-4-14(12)20-15)18(23)21-22-7-9-24-10-8-22/h1-6,11H,7-10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTXCLFZSUDSMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
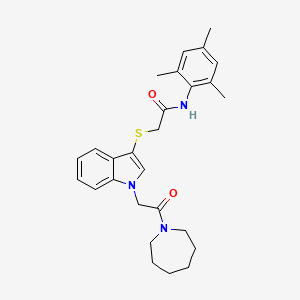
![3-[(2-Amino-4-chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2836329.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-3-chlorobenzamide](/img/structure/B2836331.png)
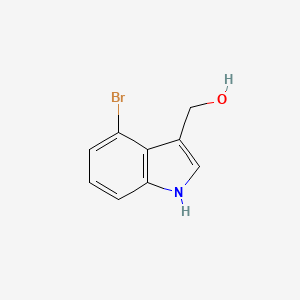
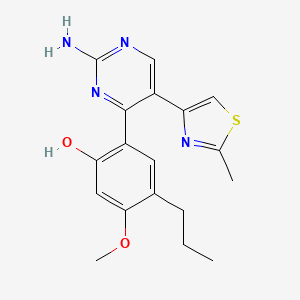


![methyl 5-chloro-2-{[(2E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}benzoate](/img/structure/B2836344.png)

![N6-benzyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2836346.png)
![1-(4-chlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone](/img/structure/B2836347.png)

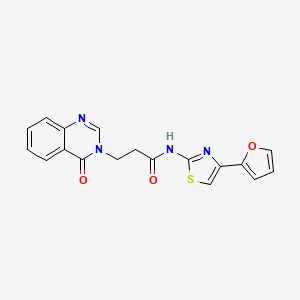
![11-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2836351.png)
